molecular formula C16H16N2O6S B182019 N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide CAS No. 149457-03-4

N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide

Cat. No. B182019
CAS RN: 149457-03-4
M. Wt: 364.4 g/mol
InChI Key: BTXBRUSJXFSAJA-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide, also known as HPPF, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPF is a formamide derivative that has been developed as a fluorescent probe for the detection of protein-protein interactions in living cells.

Scientific Research Applications

Enzyme Inhibition

N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide and its analogues have been studied for their inhibitory activity against enzymes like Aminopeptidase N (APN/CD13). APN is a zinc-dependent transmembrane ectoenzyme involved in cancer's metastasis and angiogenesis processes. SAR (Structure-Activity Relationship) studies around the S1 subsite of APN have identified potent inhibitors, highlighting the therapeutic potential of these compounds in cancer treatment (Lee et al., 2020).

Synthetic Chemistry

The compound and its derivatives have been utilized in synthetic chemistry for creating complex molecules. For example, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was synthesized, showcasing the compound's versatility in forming various chemically significant structures (Kankanala et al., 2011).

properties

IUPAC Name

N-[2-[2-hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-25(22,23)18-13-8-14(20)12(15(21)9-17-10-19)7-16(13)24-11-5-3-2-4-6-11/h2-8,10,18,20H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBRUSJXFSAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C(=C1)O)C(=O)CNC=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441602
Record name AGN-PC-0N6CKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-

CAS RN

149457-03-4
Record name AGN-PC-0N6CKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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